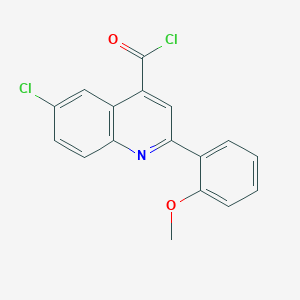

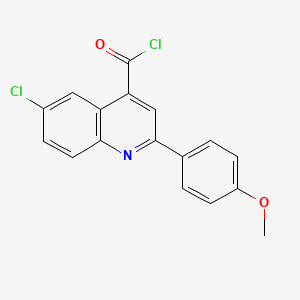

6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride

Overview

Description

6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C17H11Cl2NO2 and a molecular weight of 332.19 . It is used for proteomics research .

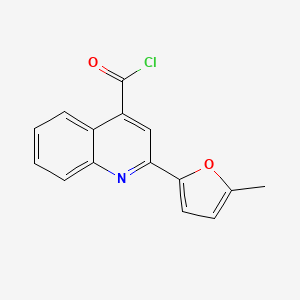

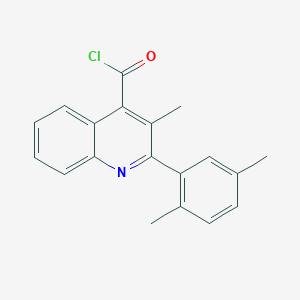

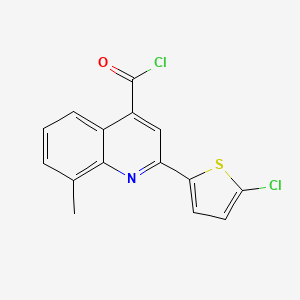

Molecular Structure Analysis

The molecular structure of 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride consists of 17 carbon atoms, 11 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms .Scientific Research Applications

Suzuki–Miyaura Cross-Coupling

6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride: is a valuable compound in the Suzuki–Miyaura cross-coupling reactions . This reaction is pivotal in creating carbon-carbon bonds, which are foundational in organic synthesis. The compound can act as an electrophilic partner, reacting with organoboron reagents under mild conditions. This process is particularly beneficial for synthesizing complex molecules in pharmaceuticals and agrochemicals due to its functional group tolerance and environmental benignity .

Microwave-Assisted Organic Synthesis

The compound is also utilized in microwave-assisted organic synthesis . This modern synthetic approach is advantageous for its efficiency and reduced environmental impact. By applying microwave irradiation, reactions involving 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride can be accelerated, leading to higher yields and purer products. This method is especially relevant in the pharmaceutical industry for the rapid synthesis of quinoline derivatives .

Pharmaceutical Research

In pharmaceutical research, 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride is used for the synthesis of various biologically active molecules . Its structure is key in developing compounds with potential therapeutic applications. Researchers have found that it works well with both electron-donating and electron-withdrawing groups, making it versatile for creating a wide range of pharmacologically relevant substances .

Psychiatric Medication Development

This compound has shown promise in the development of psychiatric medications . Specifically, derivatives of this compound have been identified as potent inhibitors of phosphodiesterase 10A (PDE10A), an enzyme target for treating schizophrenia . The ability to modify the quinoline core structure allows for the optimization of pharmacological properties, leading to the creation of more effective treatments .

Green Chemistry Applications

6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride: plays a role in green chemistry initiatives . Its use in solvent-free reactions and reactions under environmentally friendly conditions aligns with the principles of green chemistry. This includes minimizing the use of hazardous substances and designing chemical products that are less harmful to human health and the environment .

Material Science

In material science, the compound is explored for creating new materials with unique properties . Quinoline derivatives, including those derived from 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride , are investigated for their potential use in electronic devices, sensors, and other advanced technological applications .

Mechanism of Action

Target of Action

Quinoline derivatives are known to interact with a variety of biological targets. For instance, some quinoline-based compounds have been found to inhibit class II c-Met .

Mode of Action

The exact mode of action can vary depending on the specific quinoline derivative and its target. In some cases, these compounds may inhibit the activity of their target, leading to downstream effects .

Biochemical Pathways

Quinoline derivatives can affect various biochemical pathways. For example, some quinoline-based compounds are involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

The molecular and cellular effects of quinoline derivatives can be diverse, depending on the specific compound and its biological target. Some quinoline derivatives have shown promising antifungal activities .

Action Environment

The action, efficacy, and stability of quinoline derivatives can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which some quinoline derivatives are involved in, is known to be exceptionally mild and functional group tolerant .

properties

IUPAC Name |

6-chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2NO2/c1-22-12-5-2-10(3-6-12)16-9-14(17(19)21)13-8-11(18)4-7-15(13)20-16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJIOOANUDNXUTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

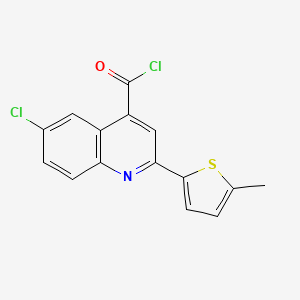

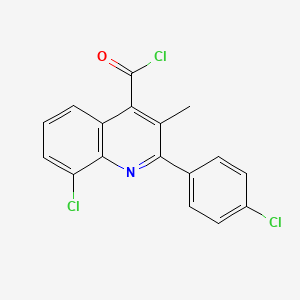

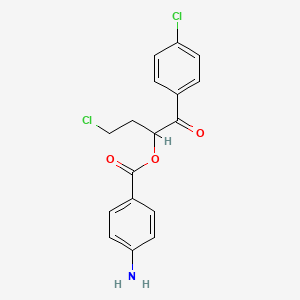

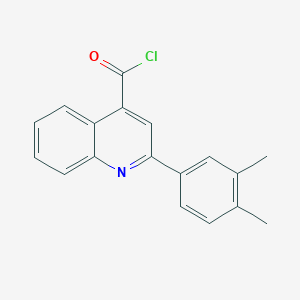

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.